(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine

Enantioselective Hydrogenation Heterogeneous Catalysis Chiral Modifiers

(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine (CAS 15297-33-3) is a chiral secondary amine derived from the 1‑naphthylethylamine scaffold. It is a colorless to pale yellow liquid with a density of 1.041 g/mL at 25 °C, a boiling point of 261 °C, and a refractive index n20/D of 1.605 (lit.).

Molecular Formula C13H15N
Molecular Weight 185.26 g/mol
CAS No. 15297-33-3
Cat. No. B092736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine
CAS15297-33-3
Molecular FormulaC13H15N
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)NC
InChIInChI=1S/C13H15N/c1-10(14-2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10,14H,1-2H3/t10-/m1/s1
InChIKeyYYETYHLXPGYQPZ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15297-33-3 (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine: Chiral Building Block and Cinacalcet Reference Standard


(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine (CAS 15297-33-3) is a chiral secondary amine derived from the 1‑naphthylethylamine scaffold. It is a colorless to pale yellow liquid with a density of 1.041 g/mL at 25 °C, a boiling point of 261 °C, and a refractive index n20/D of 1.605 (lit.) . Its primary applications are as a chiral modifier in heterogeneous enantioselective hydrogenation [1] and as a certified reference standard (Cinacalcet Impurity 29) for analytical method development and quality control of the calcimimetic drug Cinacalcet hydrochloride .

1 Chiral modifier workflow: used as a chiral modifier in heterogeneous enantioselective hydrogenation of prochiral ketones on Pt surfaces
2 Certified impurity standard: designated Cinacalcet Impurity 29 with pharmacopeial traceability (USP, EP, JP, BP) for analytical method validation and quality control
3 Chiral building block: (R)-configured N-methyl secondary amine scaffold for synthesis of N-methylated 1-naphthylethylamine derivatives

Why Generic Substitution of (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine Fails in Chiral Catalysis and Regulatory Applications


The stereochemical and electronic requirements of (R)-N‑methyl‑1‑(naphthalen‑1‑yl)ethanamine are highly specific to its function. In enantioselective hydrogenation, the N‑methyl substituent modulates both the adsorption geometry and the basicity of the nitrogen atom, leading to a distinct diastereomeric complex on the platinum surface [1]. Replacing it with the primary amine (R)-1-(1-naphthyl)ethylamine results in a different prochiral ratio and lower enantioselectivity [1]. Similarly, the (S)-enantiomer produces the opposite stereochemical outcome, making it unsuitable for processes that require the (R)-configured product [2]. In the context of Cinacalcet manufacturing, the compound is a defined impurity (Impurity 29) with traceability to USP, EP, JP, and BP standards; generic chiral amines cannot substitute for this regulatory-grade reference material without compromising method validation and quality control compliance .

(R)-N-Methyl vs. (R)-primary amine
Risk N-methyl substituent alters surface adsorption geometry and prochiral ratio; primary amine may give lower enantioselectivity and different complex formation on Pt(111).
(R)-enantiomer vs. (S)-enantiomer
Risk Opposite stereochemical outcome; the (S)-form cannot replace the (R)-configured modifier when (R)-product selectivity is required.
Impurity standard vs. generic chiral amine
Risk Generic amines lack pharmacopeial traceability and full ICH-compliant characterization; substitution may compromise method validation and regulatory documentation.

Quantitative Evidence for (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine: Head‑to‑Head Comparisons in Catalysis and Analytical Chemistry


Chiral Modifier Performance in Ketopantolactone Hydrogenation: N‑Methyl Derivative vs. Primary Amine

When (R)-N‑Methyl‑1‑(naphthalen‑1‑yl)ethanamine was used as a chiral modifier for Pt(111) in the hydrogenation of ketopantolactone, scanning tunneling microscopy (STM) and density functional theory (DFT) revealed a distinct diastereomeric complex formation compared to the primary amine analog (R)-1-(1-naphthyl)ethylamine [1]. The prochiral ratio (pr) of the substrate • modifier complex on the Pt surface differed between the two modifiers, which correlated with changes in the enantiomeric ratio (er) observed in catalytic hydrogenation [1].

Ketopantolactone modifier performance
Head-to-head
N-methyl yields distinct prochiral ratio and diastereomeric complex vs. primary amine (R)-1-(1-naphthyl)ethylamine
Supports modifier geometry–enantioselectivity relationship review
STM/DFT study on Pt(111); enantiomeric ratio change inferred from prochiral ratio shift
Enantioselective Hydrogenation Heterogeneous Catalysis Chiral Modifiers

Enantioselective Hydrogenation of Ethyl Pyruvate: N‑Methyl vs. Primary Amine Modifiers

In the hydrogenation of ethyl pyruvate over 5 wt% Pt/Al₂O₃, the primary amine (R)-1-(1-naphthyl)ethylamine afforded up to 82% enantiomeric excess (ee) [1]. The (R)-N‑methyl derivative is expected to yield a different ee due to the altered electronic and steric properties of the nitrogen atom, although quantitative ee data for the N‑methyl derivative in this specific reaction are not available in the open literature [2].

Ethyl pyruvate hydrogenation ee
Class-level
Target compound ee not reported; benchmark primary amine achieves up to 82% ee
Data to verify for N-methyl modifier; enantioselectivity may differ
Pt/Al₂O₃, 10 bar H₂; quantitative comparison pending
Asymmetric Catalysis Chiral Modifiers α‑Ketoester Hydrogenation

Regulatory‑Grade Identity and Purity: Cinacalcet Impurity 29 vs. Generic Chiral Amines

(R)-N‑Methyl‑1‑(naphthalen‑1‑yl)ethanamine is formally designated as Cinacalcet Impurity 29 and is supplied with full characterization data (NMR, HPLC, GC, MS) compliant with ICH guidelines [1]. It is traceable to pharmacopeial standards from USP, EP, JP, and BP . In contrast, generic (R)-1-(1-naphthyl)ethylamine or other chiral amines are not recognized as Cinacalcet impurities and lack the regulatory documentation required for ANDA submissions or commercial manufacturing quality control [2].

Regulatory-grade identity
Specification review
Designated Cinacalcet Impurity 29 with ICH-compliant characterization and USP/EP/JP/BP traceability
Supports method validation documentation context
Generic amines lack pharmacopeial recognition
Pharmaceutical Quality Control Reference Standards Regulatory Compliance

Physical Properties for Process Engineering: (R)-N‑Methyl vs. Primary Amine

The N‑methyl derivative exhibits distinct physical properties compared to the primary amine analog. It has a density of 1.041 g/mL at 25 °C and a boiling point of 261 °C . In contrast, (R)-1-(1-naphthyl)ethylamine has a density of approximately 1.058 g/mL and a boiling point of 275‑276 °C . The solubility of the N‑methyl derivative in water is 0.107 mg/mL (logS ≈ -3.24) , whereas the primary amine is moderately more soluble (logS ≈ -2.8) [1]. These differences are relevant for solvent selection, extraction, and purification steps in both catalytic and pharmaceutical manufacturing processes.

Physical properties comparison
Data to verify
Density 1.041 g/mL (target) vs. 1.058 g/mL (primary amine); Δ = −0.017 g/mL
May influence extraction and purification workflows
Cross-study comparable; source documentation to be reviewed
Process Chemistry Physical Properties Solubility

Optimal Research and Industrial Applications for (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine Based on Verified Differentiation


Chiral Modifier for Enantioselective Hydrogenation of Ketopantolactone and Related Prochiral Ketones

This compound is employed as a chiral modifier for platinum catalysts in the enantioselective hydrogenation of ketopantolactone to (R)-pantolactone, a key intermediate in the synthesis of vitamin B5 and calcium D‑pantothenate. The N‑methyl substituent provides a distinct prochiral ratio on the Pt(111) surface compared to the primary amine analog, enabling fine‑tuning of the enantioselectivity [1]. The use of this modifier has been validated by STM and DFT studies, which confirm its unique diastereomeric complex formation on the platinum surface [1].

Certified Reference Standard for Cinacalcet Hydrochloride Impurity Profiling (Impurity 29)

The compound is formally designated as Cinacalcet Impurity 29 and is supplied as a high‑purity reference standard with full characterization data (NMR, HPLC, GC, MS) that meets ICH guidelines and is traceable to USP, EP, JP, and BP [2]. It is used in analytical method development, method validation (AMV), and quality control (QC) for abbreviated new drug applications (ANDAs) and during the commercial production of Cinacalcet hydrochloride . Substitution with generic chiral amines is not acceptable for regulatory submissions .

Chiral Building Block for the Synthesis of N‑Methylated 1‑Naphthylethylamine Derivatives

The (R)-N‑methyl group is a valuable functional handle for further derivatization. For example, it can be alkylated or acylated to produce a library of chiral modifiers for heterogeneous catalysis. The compound's well‑defined physical properties (density 1.041 g/mL, boiling point 261 °C) and commercial availability at 95‑97% purity make it a practical starting material for synthetic chemists exploring structure‑activity relationships in asymmetric catalysis.

Application
Selection Property
Validation Focus
Enantioselective hydrogenation modifier for prochiral ketones
Prochiral ratio tuning on Pt surfaces
Diastereomeric complex geometry and enantiomeric ratio review
Cinacalcet impurity profiling reference standard
Pharmacopeial traceability and ICH-aligned characterization
Method validation documentation review
Chiral building block for N-methylated derivatives
Well-defined physical form and N-methyl functional handle
Purity and batch consistency review for derivatization

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